molecular formula C17H16N2O4 B5819467 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5819467
M. Wt: 312.32 g/mol
InChI Key: ARSULCUKCNHVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects that have made it a subject of interest for researchers in the medical field.

Mechanism of Action

The mechanism of action of 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline involves its ability to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine, which are important for the proper functioning of the nervous system. By inhibiting the activity of these enzymes, 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline can increase the levels of these neurotransmitters in the brain, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of various inflammatory diseases. Additionally, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to exhibit multiple biochemical and physiological effects. This makes it a versatile compound that can be used in various research studies. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline can lead to liver and kidney damage.

Future Directions

There are several future directions for research on 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum therapeutic effect. Finally, research is needed to determine the long-term safety and potential side effects of using 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline in humans.
In conclusion, 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a promising compound that has been extensively researched for its potential applications in the field of medicine. Its ability to exhibit multiple biochemical and physiological effects makes it a versatile compound that can be used in various research studies. Further research is needed to determine its optimal therapeutic use and long-term safety.

Synthesis Methods

The synthesis of 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction of 4-nitrophenol with acetic anhydride to form 4-nitrophenyl acetate. This intermediate compound is then reacted with tetrahydroisoquinoline in the presence of a base to form the final product, 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(12-23-16-7-5-15(6-8-16)19(21)22)18-10-9-13-3-1-2-4-14(13)11-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSULCUKCNHVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196981
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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